

4-Methoxytrityl Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Methoxytrityl chloride

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This in-depth technical guide provides a thorough overview of the core properties, reaction mechanisms, and experimental protocols related to **4-Methoxytrityl chloride** (MMT-Cl). This essential protecting group is a cornerstone in the synthesis of complex organic molecules, particularly in nucleoside and carbohydrate chemistry.

Core Properties of 4-Methoxytrityl Chloride

4-Methoxytrityl chloride is a white to pale yellow crystalline solid widely utilized as a protecting agent for primary hydroxyl groups.^{[1][2][3][4]} Its steric bulk and the electron-donating nature of the methoxy group contribute to its reactivity and the stability of the corresponding protected ether.^[2]

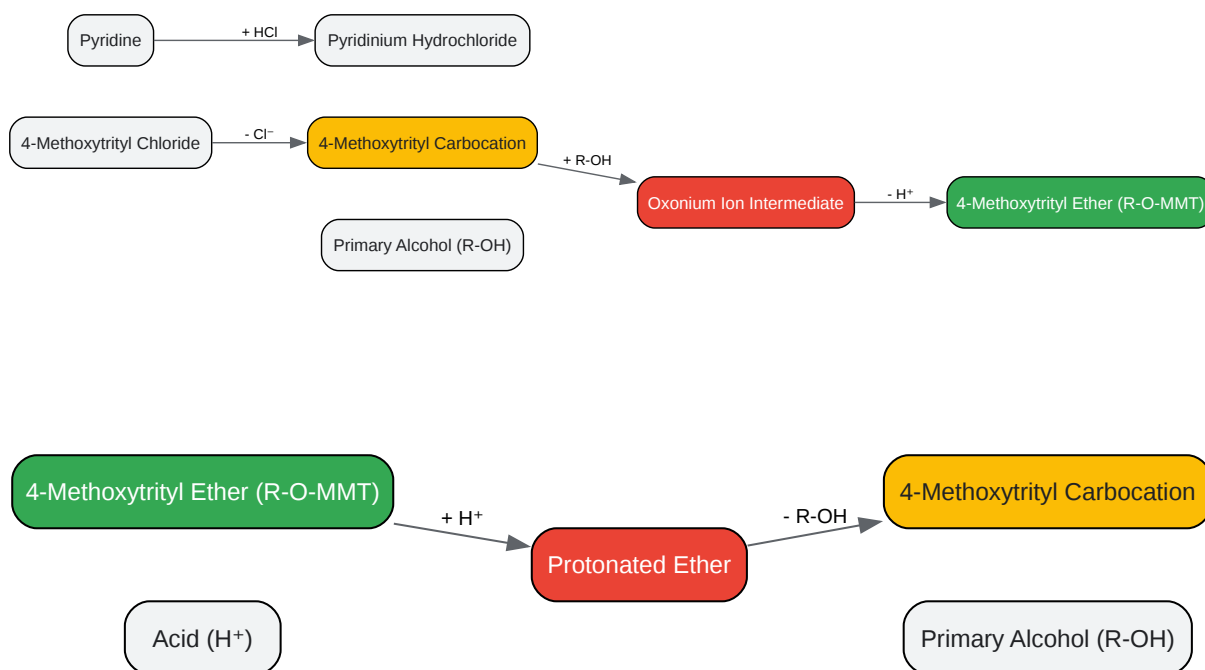
Property	Value	Reference(s)
CAS Number	14470-28-1	[1][2][3][4][5][6]
Molecular Formula	C ₂₀ H ₁₇ ClO	[1][3][5][6]
Molecular Weight	308.81 g/mol	[4][6][7]
Melting Point	120-125 °C	[4][5][8][9]
Boiling Point	426.8 °C at 760 mmHg	[5]
Appearance	White to light yellow to light orange powder to crystal	[3][4]
Solubility	Soluble in toluene, dichloromethane, and chloroform.[1][2] Insoluble in water.[2]	[1][2]
Stability	Stable at room temperature in closed containers under normal storage and handling conditions.[2] It is moisture and heat sensitive.[2][4][7]	[2][4][7]

Reaction Mechanisms and Signaling Pathways

The primary application of **4-Methoxytrityl chloride** is the selective protection of primary hydroxyl groups. This reaction proceeds via a nucleophilic substitution mechanism, while deprotection is typically achieved under mild acidic conditions.

Protection of a Primary Hydroxyl Group

The protection of a primary alcohol with **4-Methoxytrityl chloride** typically proceeds through an SN1 mechanism. The chloride ion departs to form a resonance-stabilized carbocation, which is then attacked by the primary hydroxyl group of the substrate. A base, such as pyridine, is used to neutralize the liberated hydrochloric acid.



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